

Obelin: A Comprehensive Technical Guide to its Gene, Protein, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Obelin*

Cat. No.: *B15616920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **Obelin** gene and protein, a calcium-regulated photoprotein isolated from the hydroid *Obelia longissima*. **Obelin**'s unique bioluminescent properties, triggered by the binding of calcium ions, have positioned it as a valuable tool in a variety of biological research and biotechnological applications, particularly as a sensitive intracellular calcium reporter.

Obelin Gene and Protein Sequence Information

The **Obelin** protein is a single-chain polypeptide with a molecular weight of approximately 22.2 kDa.^[1] Its primary structure consists of 195 amino acids and features three EF-hand calcium-binding domains, which are characteristic of many calcium-binding proteins.^[2]

Gene Sequence (cDNA)

The complementary DNA (cDNA) sequence of **Obelin** from *Obelia longissima* has been cloned and sequenced. The coding sequence (CDS) for apo-**obelin** is presented below.

Feature	Sequence
Organism	<i>Obelia longissima</i>
Gene Name	Obelin (obl)
cDNA Sequence (Coding Region)	ATGTCAAGCAAGTACGCAGTAAACTGAAAA CAGATTTTGACAATCCACGCTGGATTAAACG TCACAAACACATGTTTGACTTTCTTGACATCA ACGGCAACGGCAAAATCACCTTAGACGAAAT AGTTAGCAAAGCATCAGATGATATATGTGCAA AACTTGAAGCCACACCAGAACAAACCAAAC GTCACCAAGTTTGTGTGGAAGCATTCTTCCG TGGCTGTGGAATGGAATACGGCAAAGAAATT GCATTCCCACAATTTCTTGATGGCTGGAAAC AACTGGCCACCTCAGAACTGAAAAAATGGG CACGAAATGAACCAACCCTTATTCGTGAATG GGGAGATGCAGTTTTTTGATATTTTTGACAAA GATGGTTCTGGAACCATTACTCTTGATGAAT GGAAAGCCTATGGAAAAATCTCTGGAATTTT TCCATCTCAAGAAGATTGTGAAGCCACCTTC AGACATTGTGATCTTGACAATTCTGGAGATC TTGATGTTGATGAAATGACACGACAACATTT GGGTTTTTGGTACACATTAGATCCAGAAGCA GATGGACTATACGGCAACGGTGTTCATAA

Protein Sequence

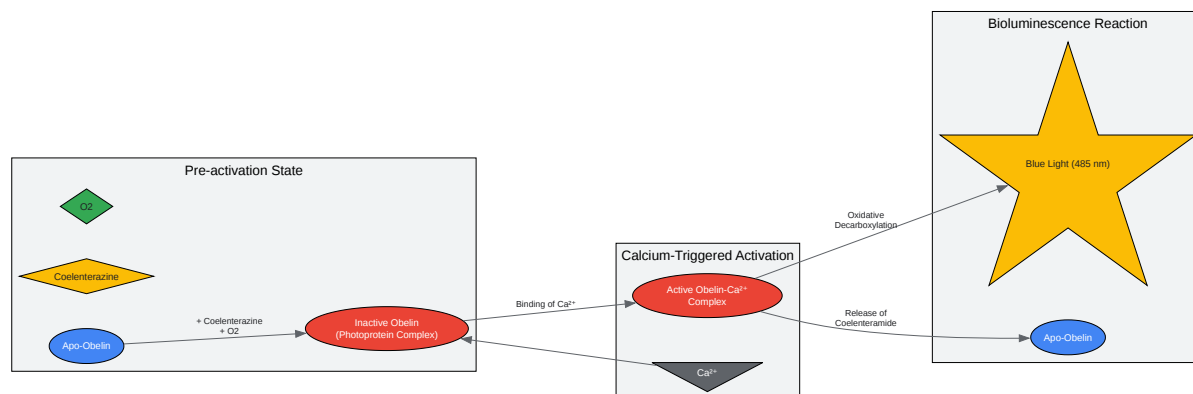
The deduced amino acid sequence of apo-**obelin**, the protein component of the active photoprotein, is as follows:

Feature	Sequence
Protein Name	Obelin
UniProt Accession	Q27709
Amino Acid Sequence	MSSKYAVKLKTDFDNPRWIKRHKHMFDFLDIN GNGKITLDEIVSKASDDICAKLEATPEQTKRHQ VCVEAFFRGCGMEYGKEIAFPQFLDGWKQLA TSELKKWARNEPTLIREWGDAVFDIFDKDGS TITLDEWKAYGKISGISPSQEDCEATFRHCDLD NSGDLVDDEMTRQHLGFWYTLDPADGLYG NGVP
Molecular Weight	22,226 Da
Number of Amino Acids	195

Mechanism of Bioluminescence and Signaling

Obelin's function is intrinsically linked to intracellular calcium signaling. It does not participate in a signaling pathway in the traditional sense of signal transduction cascades but rather acts as a direct and sensitive indicator of calcium ion concentration.

The inactive form of **Obelin**, apo-**obelin**, binds non-covalently to the luciferin substrate, coelenterazine, in the presence of molecular oxygen to form a stable photoprotein complex. The bioluminescent reaction is triggered upon the binding of free calcium ions to the EF-hand domains of the protein. This binding induces a conformational change in the protein, which in turn catalyzes the oxidative decarboxylation of coelenterazine to coelenteramide, releasing a photon of blue light in the process.^[1] The intensity of the light emitted is directly proportional to the concentration of calcium ions, allowing for real-time monitoring of calcium dynamics within cells or subcellular compartments.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of **Obelin** bioluminescence. Apo-**obelin** binds coelenterazine and oxygen to form an inactive photoprotein. Calcium binding triggers a conformational change, leading to the oxidation of coelenterazine and the emission of blue light.

Experimental Protocols

Recombinant Expression and Purification of Obelin

Recombinant apo-**obelin** can be expressed at high levels in *Escherichia coli* and subsequently purified for use in various assays.

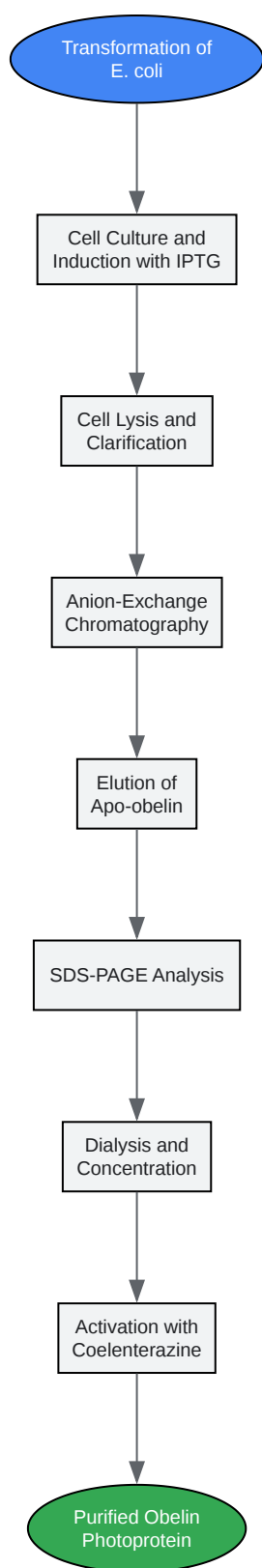
Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the **Obelin** cDNA (e.g., pET vector)
- Luria-Bertani (LB) medium
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, lysozyme, DNase I)
- Anion-exchange chromatography column (e.g., Q-Sepharose)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
- Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
- Coelenterazine

Protocol:

- Transformation: Transform the E. coli expression strain with the **Obelin** expression plasmid.
- Culture Growth: Inoculate a starter culture of the transformed E. coli into a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours at 37°C.
- Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble apo-**obelin**.

- Anion-Exchange Chromatography: Load the clarified supernatant onto an equilibrated anion-exchange column. Wash the column with a low-salt buffer to remove unbound proteins.
- Elution: Elute the bound apo-**obelin** using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
- Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure apo-**obelin**.
- Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove the high salt concentration.
- Activation: To generate the active photoprotein, incubate the purified apo-**obelin** with coelenterazine in the presence of a reducing agent (e.g., dithiothreitol) and oxygen.



[Click to download full resolution via product page](#)

Figure 2. Workflow for recombinant **Obelin** expression and purification.

Bioluminescence Assay for Calcium Detection

This protocol outlines a general procedure for measuring calcium-induced bioluminescence using purified **Obelin**.

Materials:

- Purified **Obelin** photoprotein
- Calcium standards of known concentrations
- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EGTA)
- Calcium chloride (CaCl_2) solution
- Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

- **Preparation of Reagents:** Prepare a series of calcium standards by adding known amounts of CaCl_2 to the assay buffer containing EGTA to buffer the free calcium concentration.
- **Assay Setup:** In a luminometer tube or a well of a white microplate, add a small volume of the purified **Obelin** photoprotein diluted in the assay buffer.
- **Initiation of Reaction:** To initiate the bioluminescent reaction, inject a solution containing the calcium standard or the experimental sample into the tube/well.
- **Light Measurement:** Immediately measure the light emission using the luminometer. The light flash is typically rapid, with a peak intensity reached within seconds.
- **Data Analysis:** The peak light intensity or the total light emission over a defined period is proportional to the calcium concentration. Generate a standard curve by plotting the luminescence values of the calcium standards against their known concentrations. Use this curve to determine the calcium concentration in the experimental samples.

Quantitative Data Summary

The following tables summarize key quantitative data for the **Obelin** protein.

Table 1: **Obelin** Protein Properties

Property	Value	Reference
Molecular Weight (Apo-obelin)	22,226 Da	[1]
Number of Amino Acids	195	[1]
Number of EF-hand Domains	3	[2]
Bioluminescence Emission Maximum	~485 nm	[3]
Substrate	Coelenterazine	[1]

Table 2: Structural Data from Protein Data Bank (PDB)

PDB ID	Description	Resolution (Å)
1QV0	Crystal structure of Obelin from Obelia longissima	1.10
1EL4	Structure of the calcium-regulated photoprotein Obelin	1.73
1JF0	The Crystal Structure of Obelin from Obelia geniculata	1.82
2F8P	Crystal structure of Obelin following Ca ²⁺ triggered bioluminescence	1.93

Applications in Research and Drug Development

The unique properties of **Obelin** make it a powerful tool in various research and development areas:

- Intracellular Calcium Imaging: **Obelin** is widely used as a genetically encoded calcium indicator to monitor real-time changes in intracellular calcium concentrations in living cells and organisms.[4]
- High-Throughput Screening: The rapid and sensitive nature of the **Obelin** bioluminescent assay makes it suitable for high-throughput screening of compounds that modulate calcium signaling pathways, which are important targets in drug discovery.
- Reporter Gene Assays: The **Obelin** gene can be used as a reporter gene to study gene expression and regulation under the control of specific promoters.
- Immunoassays: **Obelin** has been genetically engineered to create fusion proteins for use as labels in highly sensitive bioluminescent immunoassays.[1][5]

Conclusion

Obelin, with its well-characterized gene and protein sequences, straightforward recombinant production, and sensitive calcium-dependent bioluminescence, remains a cornerstone tool for researchers and drug development professionals. Its application as a calcium reporter has provided invaluable insights into the complex roles of calcium signaling in cellular physiology and pathology. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of **Obelin**-based technologies in a wide range of scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genetically engineered obelin as a bioluminescent label in an assay for a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence of the cDNA encoding the Ca(2+)-activated photoprotein obelin from the hydroid polyp Obelia longissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]
- 4. Red-shifted aequorin-based bioluminescent reporters for in vivo imaging of Ca² signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of proZZ-obelin fusion protein in bioluminescent immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Obelin: A Comprehensive Technical Guide to its Gene, Protein, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616920#obelin-gene-and-protein-sequence-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com